

Application Notes: KR-30450 for In Vitro Vasodilation Assays

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Compound of Interest

Compound Name: KR-30450

Cat. No.: B1673765

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Introduction

KR-30450, also known as SKP-450, is a potent, synthetic benzopyran derivative that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1] K-ATP channels are crucial in linking cellular metabolic states to electrical activity, particularly in muscle cells.[2][3] In vascular smooth muscle, the opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the muscle and dilation of the blood vessel.[2] This mechanism makes **KR-30450** a powerful vasodilator agent. These application notes provide a comprehensive overview of its mechanism, quantitative effects, and a detailed protocol for its use in ex vivo vasodilation assays.

Mechanism of Action

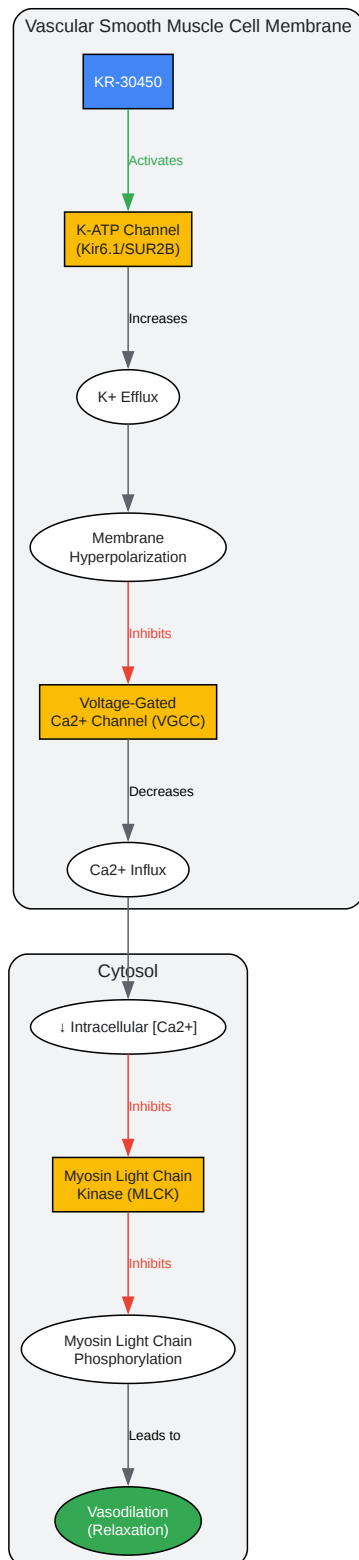
KR-30450 exerts its vasodilatory effect by directly activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The general mechanism is as follows:

- **K-ATP Channel Activation:** **KR-30450** binds to and opens the K-ATP channels. In vascular smooth muscle, these channels are typically composed of SUR2B and Kir6.1 subunits.[2]
- **Potassium Efflux & Hyperpolarization:** The opening of these channels increases the efflux of potassium (K⁺) ions out of the cell, following its electrochemical gradient. This net loss of positive charge causes the cell membrane to hyperpolarize (become more negative).

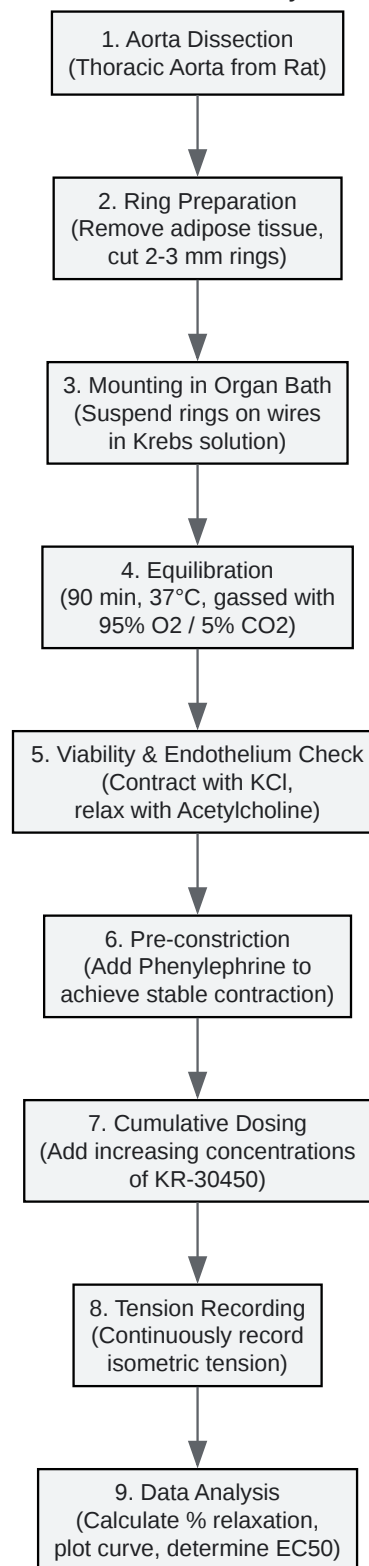
- **Inhibition of Calcium Influx:** Membrane hyperpolarization leads to the closing of voltage-gated L-type calcium channels (VGCCs), which are a primary route for calcium (Ca^{2+}) entry into smooth muscle cells. This significantly reduces the influx of extracellular Ca^{2+} .
- **Smooth Muscle Relaxation:** The decrease in intracellular Ca^{2+} concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK). Without MLCK activation, the myosin light chain is not phosphorylated, which prevents the cross-bridge cycling of actin and myosin filaments required for contraction. The result is smooth muscle relaxation and vasodilation.^[4]

The vasodilatory effects of **KR-30450** can be competitively antagonized by glibenclamide, a specific K-ATP channel blocker.^[1]

KR-30450 Signaling Pathway for Vasodilation



Ex Vivo Vasodilation Assay Workflow



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